3-methyl-N-({3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}carbamothioyl)benzamide
Overview
Description
3-methyl-N-({3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}carbamothioyl)benzamide is a useful research compound. Its molecular formula is C25H23N3O2S and its molecular weight is 429.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-({[3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-methylbenzamide is 429.15109816 g/mol and the complexity rating of the compound is 642. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Antitumor Properties
- A study highlighted the synthesis and evaluation of fluorinated 2-(4-aminophenyl)benzothiazoles, demonstrating potent cytotoxicity in vitro against human breast cancer cell lines, but inactive against prostate, nonmalignant breast, and colon cells. This research emphasizes the antitumor specificity of benzothiazoles, induced by cytochrome P450 CYP1A1, without compromising its induction (Hutchinson et al., 2001).
- Another study on the synthesis of new 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings found considerable anticancer activity against some cancer cell lines, underscoring the potential of benzothiazole derivatives as anticancer agents (Yurttaş et al., 2015).
Antimicrobial Activity
- Novel benzimidazole, benzoxazole, and benzothiazole derivatives were synthesized and showed excellent broad-spectrum antimicrobial activity against bacterial and fungal strains, indicating their potential in addressing antimicrobial resistance (Padalkar et al., 2014).
Synthesis and Characterization
- Research into the synthesis of aromatic polyimides using benzoxazine monomers demonstrated improved thermal stability and solubility, highlighting the utility of benzothiazole derivatives in material science applications (Butt et al., 2005).
- The synthesis and characterization of novel dipodal-benzimidazole, benzoxazole, and benzothiazole derivatives from cyanuric chloride included structural, photophysical, and antimicrobial studies, emphasizing their multifunctional application potential (Padalkar et al., 2014).
Miscellaneous Applications
- A study on the synthesis and antineoplastic and antimonoamineoxidase properties of new benzo[H]quinazoline derivatives, including compounds structurally related to benzothiazoles, provided insights into their potential for treating neoplastic diseases and affecting monoamine oxidase activity, showcasing the therapeutic versatility of benzothiazole derivatives (Markosyan et al., 2010).
Properties
IUPAC Name |
3-methyl-N-[[3-(5-propan-2-yl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2S/c1-15(2)17-10-11-22-21(14-17)27-24(30-22)19-8-5-9-20(13-19)26-25(31)28-23(29)18-7-4-6-16(3)12-18/h4-15H,1-3H3,(H2,26,28,29,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJZPFZQFQWUOHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(=S)NC2=CC=CC(=C2)C3=NC4=C(O3)C=CC(=C4)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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